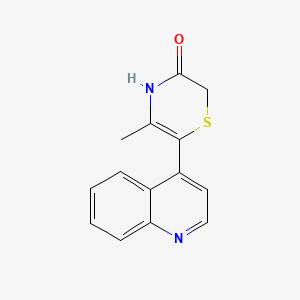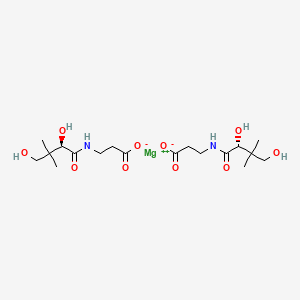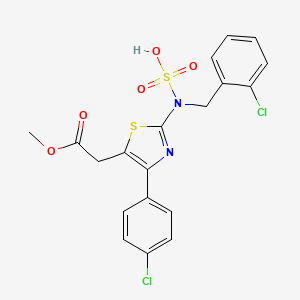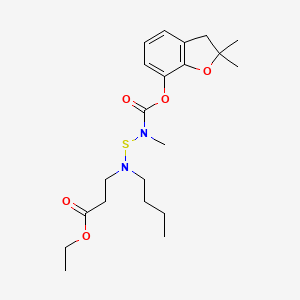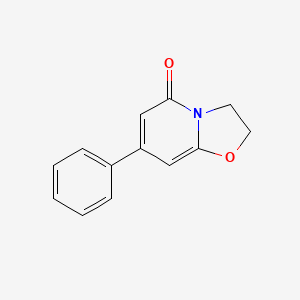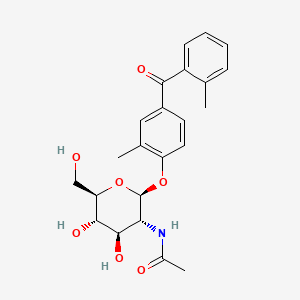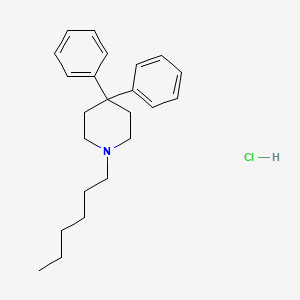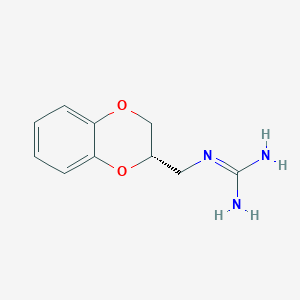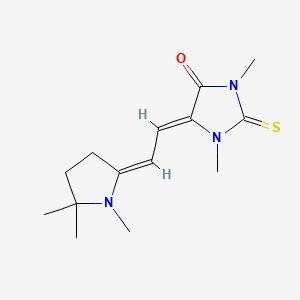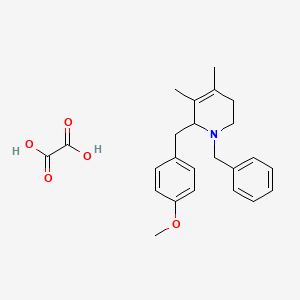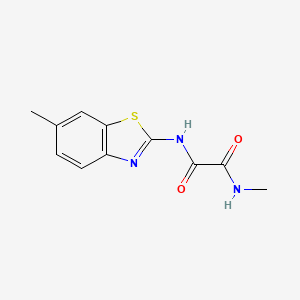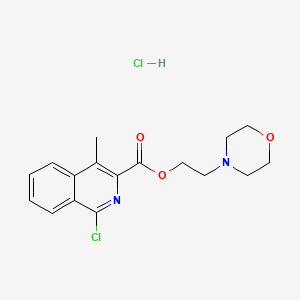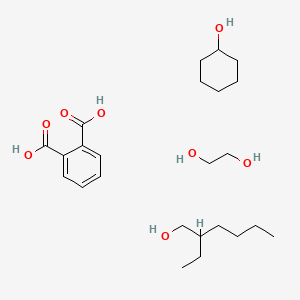
Einecs 284-034-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 1,2-Benzenedicarboxylic acid, mixed esters involves the esterification of phthalic anhydride with a mixture of cyclohexanol, ethylene glycol, and 2-ethyl-1-hexanol. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds, and the resulting product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
1,2-Benzenedicarboxylic acid, mixed esters undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,2-Benzenedicarboxylic acid, mixed esters have various scientific research applications, including:
Chemistry: Used as plasticizers in the production of flexible plastics.
Biology: Studied for their potential effects on biological systems, including their role as endocrine disruptors.
Medicine: Investigated for their potential use in drug delivery systems due to their ability to form stable complexes with pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarboxylic acid, mixed esters involves their interaction with various molecular targets and pathways. As plasticizers, they work by embedding themselves between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, these compounds can mimic or interfere with the action of natural hormones, leading to potential endocrine-disrupting effects .
Comparación Con Compuestos Similares
1,2-Benzenedicarboxylic acid, mixed esters can be compared with other phthalate esters, such as:
Diethyl phthalate (DEP): Used as a plasticizer and in personal care products.
Dibutyl phthalate (DBP): Employed in the production of flexible plastics and as a solvent for dyes.
Di(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer in the manufacture of flexible PVC products.
Compared to these similar compounds, 1,2-Benzenedicarboxylic acid, mixed esters offer unique properties due to the combination of cyclohexanol, ethylene glycol, and 2-ethyl-1-hexanol, which provide a balance of flexibility and stability in the resulting materials .
Propiedades
Número CAS |
84777-08-2 |
|---|---|
Fórmula molecular |
C24H42O8 |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
cyclohexanol;ethane-1,2-diol;2-ethylhexan-1-ol;phthalic acid |
InChI |
InChI=1S/C8H6O4.C8H18O.C6H12O.C2H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-5-6-8(4-2)7-9;7-6-4-2-1-3-5-6;3-1-2-4/h1-4H,(H,9,10)(H,11,12);8-9H,3-7H2,1-2H3;6-7H,1-5H2;3-4H,1-2H2 |
Clave InChI |
BMJTZPSOUSAYNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CO.C1CCC(CC1)O.C1=CC=C(C(=C1)C(=O)O)C(=O)O.C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


